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This document provides detailed application notes and experimental protocols for the use of
Sulfo-Cy5-tetrazine in super-resolution microscopy. Sulfo-Cy5-tetrazine is a water-soluble,
far-red fluorescent dye that is ideal for advanced imaging techniques due to its high
photostability, bright fluorescence, and utility in bioorthogonal labeling schemes.[1] These
protocols focus on the application of Sulfo-Cy5-tetrazine in stochastic optical reconstruction
microscopy (STORM), a single-molecule localization technique that achieves nanoscale
resolution.

Introduction to Sulfo-Cy5-Tetrazine in Super-
Resolution Microscopy

Super-resolution microscopy techniques overcome the diffraction limit of light, enabling the
visualization of cellular structures with unprecedented detail.[2] Bioorthogonal click chemistry,
specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a
trans-cyclooctene (TCO), offers a highly specific and efficient method for labeling biological
molecules with small, bright fluorophores.[3][4]

Sulfo-Cyb5-tetrazine is particularly well-suited for these applications. Its reaction with a TCO-
modified target is rapid and forms a stable covalent bond without the need for a copper
catalyst.[4] A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the
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fluorescence of the dye is quenched by the tetrazine moiety and significantly increases upon

reaction with a dienophile like TCO.[5][6][7] This property reduces background fluorescence

from unreacted probes, enhancing the signal-to-noise ratio, which is critical for single-molecule

localization microscopy.[5][6]

Key Features of Sulfo-Cy5-Tetrazine:

High Water Solubility: The sulfo- group ensures good solubility in aqueous buffers, which is

ideal for biological experiments.[1][3]

Far-Red Emission: With an emission maximum around 662-671 nm, it minimizes cellular

autofluorescence and allows for deep-tissue imaging.[1][4]

High Photostability: Essential for the multiple imaging cycles required in STORM.[1]

Bioorthogonal Reactivity: Enables specific labeling of target molecules in complex biological

environments.[3][8]

Fluorogenicity: The increase in fluorescence upon reaction reduces background and can

eliminate the need for washing steps.[5][6]

Quantitative Data

The following tables summarize the key properties of Sulfo-Cy5-tetrazine for its application in

super-resolution microscopy.

Property Value Reference
Excitation Maximum ~646 - 649 nm [1][4]
Emission Maximum ~662 - 671 nm [1114]

Molar Extinction Coeff. 250,000 cm—tM—1 [4]
Solubility Water, DMSO, DMF [4]

Storage Conditions -20°C in the dark, desiccated [3]

Experimental Protocols
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This section provides a detailed protocol for labeling and imaging cellular structures using
Sulfo-Cy5-tetrazine in conjunction with dSTORM (direct STORM). The protocol is divided into
two main stages: bioorthogonal labeling of the target protein and dSTORM imaging.

Part 1: Bioorthogonal Labeling of Target Proteins

This protocol describes the labeling of a target protein that has been genetically engineered to
incorporate a TCO-modified non-canonical amino acid (ncAA). This approach ensures site-
specific labeling with minimal linkage error.[5][6]

Materials:

o Cells expressing the TCO-modified target protein

o Sulfo-Cy5-tetrazine

e Phosphate-buffered saline (PBS), pH 7.4

o Cell culture medium

 Fixation buffer (e.g., 4% paraformaldehyde in PBS)

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets
e Quenching buffer (e.g., 100 mM NH4CI or 100 mM glycine in PBS)

Procedure:

o Cell Culture and ncAA Incorporation: Culture cells expressing the target protein with the
TCO-modified ncAA according to the specific genetic code expansion system used.[6]

e Labeling:
o For extracellular targets:
» Wash the cells twice with PBS.

» Incubate the cells with 1-5 uM Sulfo-Cy5-tetrazine in cell culture medium for 10-30
minutes at 37°C. Optimal concentration and time should be determined empirically.[6]
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» Wash the cells three times with PBS to remove any unbound dye.

o For intracellular targets:

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
» Wash the cells twice with PBS.

» Quench the fixation reaction with quenching buffer for 5 minutes.

» Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

» Wash the cells twice with PBS.

» Incubate the cells with 1-5 uM Sulfo-Cy5-tetrazine in PBS for 30-60 minutes at room
temperature.

= \Wash the cells three times with PBS.

e Post-labeling Fixation (Optional but Recommended for STORM):

o Post-fix the cells with 4% paraformaldehyde for 10 minutes to ensure the labeled
structures are well-preserved.

o Wash the cells three times with PBS.

Part 2: dSTORM Imaging

This protocol outlines the steps for performing dSTORM on cells labeled with Sulfo-Cy5-
tetrazine. AISTORM relies on the photoswitching of single fluorophores in a reducing buffer.[5]

Materials:
o Labeled cells on coverslips
o dSTORM imaging buffer:

o Abase buffer (e.g., 50 mM Tris-HCI, pH 8.0, 10 mM NacCl)
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o An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose)

o Areducing agent (e.g., 10-100 mM [-mercaptoethanol (BME) or mercaptoethylamine
(MEA))

e A super-resolution microscope equipped for STORM
Procedure:

o Prepare the Imaging Buffer: The dSTORM imaging buffer should be prepared fresh before
each imaging session. The concentration of the reducing agent will influence the blinking
kinetics of the Sulfo-Cy5 dye and should be optimized.

e Mount the Sample: Mount the coverslip with the labeled cells onto a microscope slide with a
drop of the freshly prepared dSTORM imaging buffer. Seal the coverslip to prevent buffer
evaporation and oxygen re-entry.

e Microscope Setup:
o Use a laser line appropriate for Sulfo-Cy5 excitation (e.g., 647 nm).
o Focus on the sample and find the region of interest.

e Image Acquisition:

o Illuminate the sample with high laser power to induce the photoswitching of the Sulfo-Cy5

molecules into a dark state.

o Once most of the fluorophores are in the dark state, reduce the laser power to a level that
allows for the stochastic reactivation and imaging of individual molecules.

o Acquire a time-series of images (typically 10,000-50,000 frames) at a high frame rate.
Each frame will capture the emission from a sparse set of individual, well-separated
fluorophores.

o Data Analysis:
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o Process the acquired image series using a single-molecule localization software (e.g.,
ThunderSTORM, rapidSTORM).

o The software will identify and localize the position of each individual fluorophore with high
precision by fitting its point spread function (PSF) to a Gaussian function.[2]

o Reconstruct the final super-resolution image by plotting the localized positions of all
detected molecules.

Visualizations

The following diagrams illustrate the key processes involved in using Sulfo-Cy5-tetrazine for

super-resolution microscopy.
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Caption: Bioorthogonal labeling via click chemistry.
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Caption: dSTORM experimental workflow.
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Caption: Fluorogenic mechanism of Sulfo-Cy5-tetrazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for Super-Resolution
Microscopy using Sulfo-Cy5-Tetrazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599157#using-sulfo-cy5-tetrazine-for-super-
resolution-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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